molecular formula C12H9Cl3Si B14669880 m-Chlorophenylphenyldichlorosilane CAS No. 36964-84-8

m-Chlorophenylphenyldichlorosilane

Cat. No.: B14669880
CAS No.: 36964-84-8
M. Wt: 287.6 g/mol
InChI Key: MPPXZNQVROSOKM-UHFFFAOYSA-N
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Description

m-Chlorophenylphenyldichlorosilane is an organosilicon compound with the molecular formula C₁₂H₉Cl₃Si. It is a dichlorosilane derivative where a silicon atom is bonded to a phenyl group, a m-chlorophenyl group, and two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Chlorophenylphenyldichlorosilane can be synthesized through the reaction of m-chlorophenylmagnesium bromide with phenyltrichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

m-Chlorophenylmagnesium bromide+PhenyltrichlorosilaneThis compound+MgBrCl\text{m-Chlorophenylmagnesium bromide} + \text{Phenyltrichlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} m-Chlorophenylmagnesium bromide+Phenyltrichlorosilane→this compound+MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

m-Chlorophenylphenyldichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silazanes.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

    Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Siloxanes, silazanes, or other organosilicon compounds.

    Hydrolysis: Silanols and hydrochloric acid.

    Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

m-Chlorophenylphenyldichlorosilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.

    Biology: Potential use in the modification of biomolecules for enhanced stability or functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of specialty polymers and coatings with unique properties

Mechanism of Action

The mechanism of action of m-Chlorophenylphenyldichlorosilane primarily involves its ability to form stable bonds with other molecules through its reactive chlorine atoms. These bonds can modify the properties of the target molecules, such as increasing their stability or altering their reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

    Phenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon.

    m-Chlorophenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon and a m-chlorophenyl group.

    Diphenyldichlorosilane: Contains two phenyl groups bonded to silicon and two chlorine atoms.

Uniqueness

m-Chlorophenylphenyldichlorosilane is unique due to the presence of both a phenyl group and a m-chlorophenyl group bonded to the silicon atom. This unique structure imparts distinct chemical properties, such as selective reactivity and the ability to form specific types of bonds, making it valuable in specialized applications .

Properties

CAS No.

36964-84-8

Molecular Formula

C12H9Cl3Si

Molecular Weight

287.6 g/mol

IUPAC Name

dichloro-(3-chlorophenyl)-phenylsilane

InChI

InChI=1S/C12H9Cl3Si/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H

InChI Key

MPPXZNQVROSOKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC(=CC=C2)Cl)(Cl)Cl

Origin of Product

United States

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